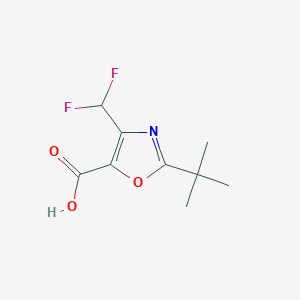

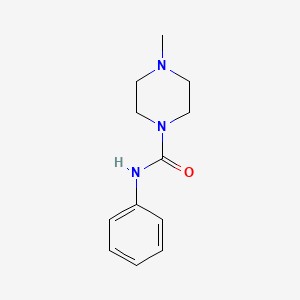

![molecular formula C20H17N3O4S2 B2566093 2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-80-3](/img/structure/B2566093.png)

2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Compound Variability

The chemistry of compounds containing benzimidazole and benzothiazole structures, including variations like 2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, offers a broad spectrum of potential applications due to their complex properties. These compounds are reviewed for their preparation methods, properties, and their ability to form various complex compounds. This includes a focus on spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities. The review highlights the need for further investigation into these compounds for potential scientific applications (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Research into quinazolines, closely related to thiazolo[5,4-b]pyridin structures, reveals their significant application in the development of optoelectronic materials. These compounds are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their incorporation into π-extended conjugated systems is highly valued for novel optoelectronic materials creation. This suggests potential avenues for the application of this compound in similar optoelectronic contexts (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Significance of Pyrimidine Derivatives

The role of pyrimidine derivatives, akin to thiazolo[5,4-b]pyridin structures, in the creation of optical sensors alongside their biological and medicinal applications underlines the versatility of these compounds. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, indicating potential research applications for this compound in the development of new sensing materials and biological applications (Jindal & Kaur, 2021).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives demonstrates the compound's potential as antioxidant and anti-inflammatory agents. This research focuses on the development of new therapeutic agents, highlighting the significant role these compounds can play in medicinal chemistry. The evaluation of benzofused thiazole derivatives for in vitro antioxidant and anti-inflammatory activities suggests a promising avenue for the application of this compound in related fields (Raut et al., 2020).

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They are known to interact with a wide range of receptor targets .

Mode of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad spectrum of pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be affected, leading to various downstream effects.

Result of Action

Based on the reported activities of thiazolo[4,5-b]pyridines , the compound could potentially exert a range of effects at the molecular and cellular levels, depending on the specific target and biological context.

Propriétés

IUPAC Name |

2,5-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S2/c1-26-15-8-9-17(27-2)18(12-15)29(24,25)23-14-6-3-5-13(11-14)19-22-16-7-4-10-21-20(16)28-19/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFKYCDUIZZYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

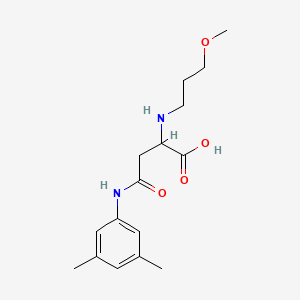

![N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2566015.png)

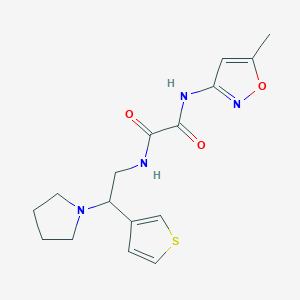

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2566021.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2566022.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2566027.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2566028.png)

![3-bromo-N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B2566031.png)